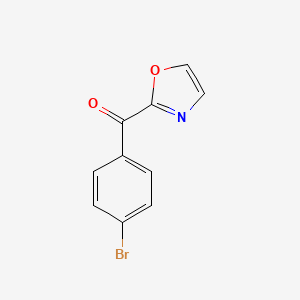

2-(4-Bromobenzoyl)oxazole

描述

Historical Development and Contemporary Relevance of Oxazole (B20620) Derivatives in Chemical Science

The field of heterocyclic chemistry has long recognized the importance of the oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The first synthesis of an oxazole derivative was reported in the late 19th century, with significant advancements in its chemistry being established over the following decades. semanticscholar.org The discovery of penicillin during World War I, which contains a related oxazolidine (B1195125) ring, further propelled interest in this class of compounds. semanticscholar.org

Since their initial discovery, oxazole derivatives have become integral to various domains of chemical science. semanticscholar.orgnumberanalytics.com They are found in numerous natural products isolated from marine and terrestrial organisms and serve as crucial scaffolds in medicinal chemistry. tandfonline.comnih.gov The versatility of the oxazole ring allows for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.com In modern research, oxazoles are not only explored for their pharmaceutical potential but also for their applications in materials science, such as in the development of fluorescent materials and polymers with specific optoelectronic properties. numberanalytics.com

Structural Features and Electronic Characteristics of the Oxazole Heterocycle

The oxazole ring is a planar, five-membered heteroaromatic system with three carbon atoms, one nitrogen atom, and one oxygen atom at positions 1 and 3. semanticscholar.orgchemicalbook.com All atoms in the ring are sp2 hybridized, and the unhybridized p-orbitals perpendicular to the molecular plane contribute to a delocalized 6π electron system, conferring aromatic character. semanticscholar.org However, the presence of the highly electronegative oxygen atom restricts the complete delocalization of these π-electrons, making the system a hybrid of pyridine-like and furan-like characteristics. tandfonline.comchemicalbook.com

Rationale for Investigating 2-(4-Bromobenzoyl)oxazole as a Representative Model Compound

This compound serves as a significant model compound for several reasons. The presence of the oxazole core provides a platform to study the fundamental reactivity and properties of this important heterocycle. The benzoyl group at the 2-position introduces a carbonyl functionality, which can participate in various chemical transformations and influence the electronic nature of the oxazole ring.

Crucially, the 4-bromo substituent on the phenyl ring is of great interest. The bromine atom is an electron-withdrawing group, which can modulate the electron density of the entire molecule. Furthermore, the carbon-bromine bond provides a reactive site for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of more complex and diverse derivatives. tandfonline.com This makes this compound a versatile intermediate for creating libraries of compounds for biological screening and materials science applications. The study of its synthesis, structure, and reactivity provides valuable insights into the broader class of substituted oxazoles.

Overview of Research Trajectories in Substituted Oxazole Synthesis and Applications

Research into substituted oxazoles is a dynamic and expanding field. Synthetic chemists are continuously developing novel and more efficient methods for constructing the oxazole ring. Classical methods like the Robinson-Gabriel and Fischer oxazole syntheses have been complemented by modern techniques, including metal-catalyzed cross-coupling reactions, one-pot methodologies, and green chemistry approaches. numberanalytics.comwikipedia.orgresearchgate.net The van Leusen oxazole synthesis, for instance, is a widely used method for preparing 5-substituted oxazoles. nih.govmdpi.com

The applications of substituted oxazoles are vast and continue to grow. In medicinal chemistry, they are key components in the development of new therapeutic agents targeting a wide range of diseases. nih.gov Researchers are actively exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. semanticscholar.orgtandfonline.com Beyond pharmaceuticals, substituted oxazoles are being investigated for their use in agrochemicals, such as pesticides and herbicides. numberanalytics.com In materials science, the focus is on harnessing their unique photophysical properties for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. jksus.org The ongoing research in this area promises to uncover even more applications for this versatile class of heterocyclic compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOBPQXLWSSPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642080 | |

| Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698355-80-5 | |

| Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 4 Bromobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-(4-Bromobenzoyl)oxazole, the spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the 4-bromophenyl ring.

The protons on the oxazole ring, H-4' and H-5', are anticipated to appear as distinct signals in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring. The protons on the 4-bromophenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2 and H-6) would be deshielded and appear further downfield compared to the protons meta to the carbonyl group (H-3 and H-5).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 8.10 - 8.30 | Doublet (d) |

| H-3, H-5 | 7.60 - 7.80 | Doublet (d) |

| H-5' | 7.70 - 7.90 | Singlet (s) |

| H-4' | 7.20 - 7.40 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) is expected to be the most deshielded, appearing significantly downfield. The carbon atoms of the oxazole and bromophenyl rings will have characteristic chemical shifts influenced by their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175.0 - 185.0 |

| C-2' (Oxazole) | 158.0 - 162.0 |

| C-5' (Oxazole) | 142.0 - 145.0 |

| C-4' (Oxazole) | 128.0 - 131.0 |

| C-1 (Phenyl) | 133.0 - 136.0 |

| C-4 (Phenyl, C-Br) | 128.0 - 130.0 |

| C-2, C-6 (Phenyl) | 131.0 - 133.0 |

| C-3, C-5 (Phenyl) | 130.0 - 132.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, key correlations would be observed between the adjacent protons on the bromophenyl ring (H-2 with H-3, and H-5 with H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to definitively assign each carbon signal to its attached proton (e.g., C-2 to H-2, C-3 to H-3, C-4' to H-4', etc.).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. Other characteristic peaks would include C=N and C-O stretching from the oxazole ring, C=C stretching from the aromatic rings, and the C-Br stretching vibration.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Oxazole Ring Stretch (C=N, C=C) | 1550 - 1480 | Medium |

| Oxazole C-O-C Stretch | 1100 - 1020 | Medium |

| C-Br Stretch | 700 - 500 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The C-Br bond would also likely be Raman active. This technique would provide confirmatory information for the functional groups identified by FT-IR and offer additional insight into the molecule's symmetric vibrational modes. Due to the lack of available experimental data, a specific table of Raman shifts is not provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₀H₆BrNO₂, HRMS is crucial for confirming its composition. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments.

The precise theoretical mass for each isotopic variant of the molecular ion can be calculated and compared with experimental data for unambiguous formula verification.

Table 1: Theoretical HRMS Data for this compound (C₁₀H₆BrNO₂) Molecular Ions

| Isotopic Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₀H₆⁷⁹BrNO₂ | Molecular Ion with ⁷⁹Br | 250.9631 |

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that is useful for structural elucidation. nih.gov The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments, particularly the aromatic and heterocyclic rings.

Key fragmentation pathways for oxazole derivatives often involve the cleavage of the ring and its substituents. clockss.orgulisboa.pt For this compound, the most probable initial fragmentations would involve the cleavage of the bond between the carbonyl group and the oxazole ring, leading to two primary stable cations. Further fragmentation of the oxazole ring itself is also anticipated.

Table 2: Plausible EIMS Fragmentation of this compound

| Proposed Fragment | Structure | Expected m/z (⁷⁹Br / ⁸¹Br) |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₆BrNO₂]⁺ | 251 / 253 |

| 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ | 183 / 185 |

| Oxazol-2-yl cation | [C₃H₂NO]⁺ | 68 |

| Bromophenyl cation | [C₆H₄Br]⁺ | 155 / 157 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the absorption of electromagnetic radiation, typically in the ultraviolet and visible regions, which causes electrons to be promoted to higher energy orbitals. shu.ac.uk

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores (light-absorbing functional groups). tanta.edu.eg The structure of this compound contains several chromophores, including the bromophenyl ring, the carbonyl group (C=O), and the oxazole ring. The conjugation between these groups creates an extended π-electron system.

The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π) orbitals. libretexts.org The key electronic transitions expected for this molecule are π → π and n → π*. youtube.com

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in the conjugated π system.

n → π transitions:* These are lower-intensity absorptions arising from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) into the π* anti-bonding orbital. shu.ac.uk

The extended conjugation in this compound is expected to result in absorption bands at longer wavelengths compared to the individual, non-conjugated chromophores.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity | Relative Wavelength |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | High | Shorter-Mid UV Region |

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For this compound, a crystallographic analysis would confirm the planarity of the oxazole ring and the relative orientation of the 4-bromobenzoyl substituent. It would also provide crucial information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding involving the bromine atom, which is a known phenomenon in similar structures. researchgate.netmdpi.com

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, C-Br). |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Non-covalent forces between molecules, such as hydrogen or halogen bonds. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity. For this compound (C₁₀H₆BrNO₂), the theoretical elemental composition provides a benchmark for experimental verification.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 251.07 | 47.84% |

| Hydrogen | H | 1.008 | 251.07 | 2.41% |

| Bromine | Br | 79.904 | 251.07 | 31.82% |

| Nitrogen | N | 14.007 | 251.07 | 5.58% |

Table of Mentioned Compounds

| Compound Name |

|---|

Reactivity and Mechanistic Investigations of 2 4 Bromobenzoyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) and Phenyl Rings

Electrophilic aromatic substitution (EAS) on 2-(4-Bromobenzoyl)oxazole is a complex process due to the presence of two distinct aromatic rings with competing directing effects.

Oxazole Ring Reactivity: The oxazole ring is inherently an electron-rich heterocycle, but it is significantly deactivated towards electrophilic attack by the strongly electron-withdrawing benzoyl group at the C2 position. Generally, electrophilic substitution on oxazoles, when it occurs, preferentially takes place at the C5 position. slideshare.net However, the potent deactivating effect of the 2-benzoyl substituent renders the oxazole ring in this specific compound highly unreactive towards common electrophiles.

Phenyl Ring Reactivity: The bromophenyl ring is the more probable site for electrophilic aromatic substitution. Its reactivity is governed by the two existing substituents: the bromine atom and the benzoyl group.

Directing Effects: The bromine atom is a deactivating, yet ortho, para-directing group due to a balance of its electron-withdrawing inductive effect and electron-donating resonance effect. latech.edumakingmolecules.com Conversely, the benzoyl group is a strong deactivator and a meta-director because of its powerful electron-withdrawing inductive and resonance effects. libretexts.orglibretexts.org

When these effects are combined, the directing groups are non-cooperative. The bromine directs incoming electrophiles to the positions ortho to it (C3 and C5), while the benzoyl group directs to the position meta to it (C3). The C3 position is therefore activated by both substituents, making it the most likely site of electrophilic attack. Steric hindrance could play a minor role, but the electronic reinforcement at the C3 position is the dominant factor. makingmolecules.com

| Position | Directing Effect of Bromine (at C4) | Directing Effect of Benzoyl Group (at C1) | Predicted Outcome |

|---|---|---|---|

| C2 | ortho | ortho | Disfavored |

| C3 | ortho | meta | Favored Product |

| C5 | para | meta | Minor Product (if any) |

| C6 | meta | ortho | Disfavored |

Transformations Involving the Bromine Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Precursors)

The bromine atom on the phenyl ring serves as a versatile functional handle for various synthetic transformations, most notably in nucleophilic aromatic substitution and as a substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides typically resist nucleophilic substitution. However, the presence of a strong electron-withdrawing group, such as the benzoyl moiety, positioned para to the bromine atom significantly activates the ring toward nucleophilic attack. wikipedia.orgchemistrysteps.com This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming the stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. pressbooks.pub A variety of strong nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under suitable conditions. chemistrysteps.com

Cross-Coupling Reactions: The C-Br bond in this compound makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid) to form a new C-C bond. It is widely used to synthesize biaryl compounds. wikipedia.org The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (e.g., K₂CO₃ or K₃PO₄). libretexts.orgnih.gov

Heck Reaction: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as triethylamine). wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of substituted alkenes. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Biaryl or Aryl-alkene |

| Heck | Alkene | Pd(OAc)₂ | Substituted Alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl, Ketone, etc. |

| Sonogashira | Terminal Alkyne | Pd/Cu Co-catalyst | Aryl Alkynes |

Reactivity of the Carbonyl Group within the Benzoyl Moiety

The carbonyl group in the benzoyl moiety is an electrophilic center and undergoes typical reactions of ketones. Its reactivity is influenced by the two attached aromatic rings. Nucleophilic addition to the carbonyl carbon is a primary reaction pathway.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation, converting the ketone into (4-bromophenyl)(oxazol-2-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, though care must be taken as they can sometimes affect other functional groups.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-bromophenyl)-1-(oxazol-2-yl)ethanol.

Cycloaddition Reactions (e.g., Diels-Alder) of the Oxazole Ring System

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form pyridine (B92270) derivatives after subsequent elimination. slideshare.nettandfonline.com The reactivity of the oxazole ring in these reactions is highly dependent on its substituents. Electron-donating groups on the oxazole ring facilitate the reaction with dienophiles. pharmaguideline.com

In this compound, the electron-withdrawing nature of the benzoyl group deactivates the oxazole ring, making it an electron-deficient diene. Consequently, it is expected to be unreactive in a standard Diels-Alder reaction with electron-poor dienophiles. However, research has shown that the Diels-Alder reaction of electron-deficient oxazoles can be facilitated by the addition of Brønsted or Lewis acids. acs.orgnih.govresearchgate.net The acid coordinates to the oxazole nitrogen, which lowers the LUMO energy of the diene, stabilizing the transition state and lowering the activation barrier for reaction with a dienophile like ethylene (B1197577). acs.orgnih.govresearchgate.net Alternatively, the electron-deficient oxazole could potentially participate in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.

Investigations into Acid-Catalyzed and Oxidative Pathways

Oxidative Pathways: The oxazole ring is generally susceptible to cleavage by strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com This process typically breaks the C4-C5 bond. tandfonline.com For this compound, such harsh oxidation would likely degrade the heterocyclic portion of the molecule, potentially yielding derivatives of 4-bromobenzoic acid. Milder oxidative conditions might be tolerated, but the oxazole ring remains a point of oxidative vulnerability.

Mechanistic Elucidation of Key Synthetic Transformations

The reactions involving this compound are understood through well-established mechanistic models.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. wikipedia.orglibretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orgchemrxiv.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination pathway.

Addition: A strong nucleophile attacks the carbon atom bearing the bromine. The aromaticity of the ring is temporarily broken, and a negatively charged intermediate, known as a Meisenheimer complex, is formed. wikipedia.orglibretexts.org The negative charge is delocalized and stabilized by the resonance effect of the para-benzoyl group. chemistrysteps.commasterorganicchemistry.com

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

Lack of Specific Data for this compound Computational Analysis

However, crucial quantitative data—such as specific HOMO-LUMO energy values, detailed Molecular Electrostatic Potential (MEP) maps, calculated Fukui function values for individual atomic sites, or specific analyses of non-covalent interactions using Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG)—for the precise molecule of this compound were not found. Furthermore, no specific quantum chemical calculations detailing reaction pathways or in silico models for Structure-Activity Relationship (SAR) prediction focused solely on this compound could be located.

Computational and Theoretical Chemistry Approaches for 2 4 Bromobenzoyl Oxazole

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. For 2-(4-Bromobenzoyl)oxazole, MD simulations can elucidate the range of accessible conformations and the influence of different solvents on its structural dynamics, which are crucial for understanding its chemical behavior and potential interactions with biological targets.

Conformational Flexibility

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the carbonyl group of the benzoyl moiety to the oxazole (B20620) ring. This rotation defines the dihedral angle between the planes of the bromophenyl ring and the oxazole ring. The conformational preference of the molecule is dictated by the interplay of steric hindrance and electronic effects.

MD simulations can be employed to construct a potential energy surface as a function of this key dihedral angle. By simulating the molecule's behavior over time, it is possible to identify the most stable conformations and the energy barriers separating them. For instance, a simulation might reveal whether a planar or a twisted conformation is energetically more favorable. In a twisted conformation, the steric repulsion between the two ring systems is minimized, while a more planar conformation might be favored by electronic delocalization across the C=O bridge.

To illustrate the type of data obtained from such simulations, a hypothetical distribution of the key dihedral angle is presented below. This table shows the relative population of different conformational states, which can be derived from an MD trajectory.

| Conformational State | Dihedral Angle Range (degrees) | Relative Population (%) | Energy Barrier to Interconversion (kcal/mol) |

|---|---|---|---|

| Twisted Conformation 1 | 30-60 | 45 | 2.5 |

| Twisted Conformation 2 | -30 to -60 | 45 | |

| Near-Planar Conformation | -15 to 15 | 10 | N/A |

Solvation Effects

In polar solvents, it is expected that the polar functionalities of the molecule, such as the carbonyl group and the nitrogen and oxygen atoms of the oxazole ring, will form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the solvent molecules. The bromine atom on the phenyl ring can also participate in halogen bonding with suitable solvent molecules. These specific interactions can stabilize certain conformations over others. For example, a solvent might mediate interactions between the two rings, favoring a more compact structure.

Conversely, in non-polar solvents, van der Waals interactions will dominate. The solvation of this compound in a non-polar environment would be driven by the less polar parts of the molecule, namely the aromatic rings. The conformational flexibility might be different in a non-polar solvent compared to a polar one, as the energetic contributions from specific solute-solvent interactions would be absent.

The following table provides a hypothetical summary of the interaction energies between this compound and different solvents, as could be calculated from MD simulations. These energies help to quantify the solvation effects.

| Solvent | Solvent Type | Average Solute-Solvent Interaction Energy (kcal/mol) | Key Interacting Groups on Solute |

|---|---|---|---|

| Water | Polar Protic | -15.8 | Carbonyl Oxygen, Oxazole Nitrogen |

| Methanol | Polar Protic | -12.5 | Carbonyl Oxygen, Oxazole Nitrogen |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | -10.2 | Carbonyl Carbon, Phenyl Ring |

| Chloroform | Non-Polar | -5.7 | Bromine, Phenyl and Oxazole Rings |

Advanced Applications of 2 4 Bromobenzoyl Oxazole and Its Derivatives in Chemical Science

Role as Versatile Chemical Building Blocks in Complex Organic Synthesis

The oxazole (B20620) moiety is a privileged structure in medicinal chemistry and natural products, making compounds like 2-(4-Bromobenzoyl)oxazole valuable starting points for the synthesis of complex bioactive molecules. nih.govnsf.govnih.gov The true versatility of this compound as a building block, however, lies in the strategic placement of the bromo substituent on the phenyl ring. This bromine atom serves as a highly effective synthetic handle for a variety of metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the facile formation of new carbon-carbon bonds at the para-position of the benzoyl group. This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. For instance, the Suzuki reaction of a related compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, with various phenyl boronic acids has been demonstrated as an effective method for creating biphenyl-substituted oxazole derivatives. ijpsonline.comsemanticscholar.org This highlights the synthetic potential unlocked by the bromo-functionalization.

The ability to elaborate the molecular structure through these reliable and high-yielding coupling reactions makes this compound and its analogs foundational components for building libraries of complex molecules for drug discovery and other applications. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide, Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Compound | Forms C(sp²)-C(sp²) bonds, enabling synthesis of complex aromatic systems. ijpsonline.combeilstein-journals.org |

| Heck Coupling | Aryl Bromide, Alkene | Pd catalyst, Base | Substituted Alkene | Forms C(sp²)-C(sp²) bonds, attaching vinyl groups. |

| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne | Forms C(sp²)-C(sp) bonds, introducing acetylenic moieties. |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd catalyst, Base | Aryl Amine | Forms C(sp²)-N bonds, crucial for many pharmaceuticals. |

Development and Evaluation of Novel Ligands in Catalytic Systems

The nitrogen atom within the oxazole ring of this compound possesses a lone pair of electrons, making it an effective coordination site for transition metals. This property has been exploited in the development of novel ligands for catalytic systems. N-donor ligands are of paramount importance in transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst. mdpi.com

Research has shown that oxazole and oxazoline (B21484) structural motifs, found in natural products, can be adapted for use as ligands in polymerization catalysis. mdpi.com A series of vanadium complexes bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands were synthesized and found to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The study revealed that the substitution pattern on the ligand framework significantly impacts the catalyst's performance and the microstructure of the resulting polymers. This demonstrates that the oxazole core can be systematically modified to fine-tune the electronic and steric properties of the resulting metal complex, thereby controlling its catalytic behavior. The development of such ligands from oxazole derivatives underscores their potential in creating bespoke catalysts for specific chemical transformations.

| Ligand Structure | Catalyst | Activity (kg polymer / (mol V * h)) | Norbornene Content in Copolymer (mol%) | Key Finding |

|---|---|---|---|---|

| Unsubstituted Oxazole-Oxazoline | L1-V | 1500 | 36.5 | Base catalyst demonstrating good activity and incorporation. |

| Substituent on Oxazoline Ring | L2-V | 800 | 39.1 | Substituent at position 4 of the oxazoline ring reduces catalyst activity. |

| Substituent on Oxazole Ring | L3-V | 3100 | 36.4 | Substituent at position 5 of the oxazole ring increases catalyst activity without affecting norbornene incorporation. |

Applications in Functional Materials Science (e.g., Luminescent Materials, Electronic Devices)

Aromatic heterocyclic compounds are frequently investigated for their applications in materials science, particularly in the field of optoelectronics. Their conjugated π-systems often give rise to desirable photophysical properties, such as strong luminescence. While research on this compound itself is specific, studies on structurally related compounds provide strong evidence for its potential in this area. For example, derivatives of 2-phenylbenzoxazole, which share the core phenyl-heterocycle structure, have been shown to exhibit interesting luminescent properties. nih.gov

The introduction of a fluorosulfate (B1228806) group to 2-(hydroxyphenyl)benzoxazoles can tune their luminescent characteristics, with some derivatives showing high photoluminescence quantum yields, reaching up to 64% in acetonitrile. nih.gov These compounds display intense fluorescence, with emission maxima that can be shifted based on the substitution pattern. nih.gov Similarly, 1,3,4-oxadiazole (B1194373) derivatives are well-known for their use as electron-transporting and emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high electron affinity and thermal stability. researchgate.netrsc.org The combination of the electron-withdrawing benzoyl group and the extended π-system in this compound suggests it could serve as a valuable chromophore and a building block for more complex luminescent materials and components for electronic devices.

| Compound | Substitution Position | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| BOSo | ortho | 250-350 | 470 | 0.17 |

| BOSm | meta | 250-350 | 381 | 0.39 |

| BOSp | para | 250-350 | 375 | 0.64 |

Strategic Precursors in the Synthesis of Other Heterocyclic Compound Classes

The oxazole ring is not only a stable component of target molecules but can also act as a reactive intermediate or precursor for the synthesis of entirely different heterocyclic systems. One of the most classic transformations of the oxazole ring is its participation as a diene in Diels-Alder reactions. wikipedia.org This cycloaddition reaction, typically with electron-deficient alkenes or alkynes, provides a powerful route to substituted pyridines. nsf.govwikipedia.org

In this synthetic strategy, the oxazole reacts with a dienophile to form a bicyclic intermediate containing an oxygen bridge. This intermediate is often unstable and can be readily converted, typically under acidic conditions, to a pyridine (B92270) derivative through the elimination of water. This transformation is highly valuable as it allows for the construction of the pyridine ring with a predictable substitution pattern based on the substituents present on the starting oxazole and dienophile. This application showcases the role of oxazoles not just as building blocks to be incorporated into a final structure, but as "linchpins" that enable the assembly of other important heterocyclic classes.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Intermediate | Final Product Class | Significance |

|---|---|---|---|---|

| Substituted Oxazole | Alkene (e.g., N-phenylmaleimide) | Bicyclic adduct with oxygen bridge | Substituted Pyridine | A robust method for constructing the pyridine ring system from an oxazole precursor. nsf.govwikipedia.org |

Design and Chemical Synthesis of Probes for Molecular Interactions and Biological Targets

Molecular probes are essential tools for studying biological systems, enabling the detection and quantification of specific analytes or the imaging of cellular processes. Fluorescent probes are particularly powerful due to their high sensitivity. The design of such probes often relies on a core fluorophore that can be chemically modified with targeting groups and linkers.

Heterocyclic compounds like oxazoles and their isomers are excellent candidates for the core of fluorescent probes. For example, a probe based on the 7-nitrobenzo-2-oxa-1,3-diazole (NBD) skeleton was synthesized and used for the rapid determination of vitamin B12. nih.gov The probe's fluorescence was found to be quenched in the presence of vitamin B12, allowing for its quantification. nih.gov This principle of modulating fluorescence upon binding to a target is central to probe design.

In this context, this compound serves as an excellent starting point for the synthesis of novel molecular probes. Its inherent photophysical properties, derived from the conjugated system, can be the basis for fluorescence. Crucially, the bromine atom provides a site for synthetic modification. It can be used in cross-coupling reactions to attach a linker arm, which can then be connected to a biomolecule-targeting moiety (e.g., a peptide, antibody fragment, or small molecule inhibitor). This synthetic utility allows for the rational design of probes where the oxazole-based fluorophore can signal the binding event at a specific biological target.

| Probe Name | Core Heterocycle | Excitation Max (λex, nm) | Emission Max (λem, nm) | Target Analyte | Sensing Mechanism |

|---|---|---|---|---|---|

| HINBD | 7-nitrobenzo-2-oxa-1,3-diazole | 479 | 545 | Vitamin B12 | Fluorescence Quenching |

常见问题

Q. What are the common synthetic routes for preparing 2-(4-bromobenzoyl)oxazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves acylaminoacylation of aromatic hydrocarbons using intermediates like 2-[4-benzenesulfonyl-(4-halophenyl)]-5-oxazolones in the presence of anhydrous AlCl₃. Subsequent cyclization with phosphorus oxychloride (POCl₃) yields the oxazole derivative . Key optimization parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of oxazolone to aromatic hydrocarbon minimizes side reactions.

- Catalyst selection : AlCl₃ enhances electrophilic substitution, while POCl₃ drives cyclization.

- Temperature control : Cyclization at 180°C ensures complete ring closure .

Typical yields range from 50–65%, with purity confirmed via melting point (e.g., 141–143°C) and NMR spectroscopy .

Q. What spectroscopic methods are essential for characterizing this compound?

Comprehensive characterization requires:

- ¹H/¹³C-NMR : To confirm substituent positions and aromatic ring non-coplanarity (e.g., chemical shifts at δ 7.2–8.5 ppm for bromobenzoyl protons) .

- UV-Vis spectroscopy : Identifies conjugation effects; λmax ~270 nm indicates π→π* transitions in the oxazole ring .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 305 for C₁₄H₈BrNO₂) validate molecular weight .

Q. How is this compound utilized as a building block in medicinal chemistry?

The compound serves as a precursor for bioactive heterocycles . For example:

- Antimicrobial agents : React with substituted benzaldehydes to form Schiff bases, which are screened against bacterial/fungal strains using broth microdilution (CLSI M27-A3 protocol) .

- Polymer synthesis : Its bromine atom facilitates cross-coupling reactions (e.g., Stille coupling) to create organotin polymers for materials science .

Advanced Research Questions

Q. How do structural modifications of this compound influence its reactivity and bioactivity?

- Halogen substitution : Replacing bromine with chlorine or iodine alters electronic properties, impacting nucleophilic substitution rates. Bromine’s moderate electronegativity balances reactivity and stability .

- Oxazole ring functionalization : Adding methyl or phenyl groups enhances lipophilicity, improving membrane permeability in cellular assays .

- Crystallographic insights : X-ray studies reveal non-coplanarity between the oxazole and bromobenzoyl rings, reducing steric hindrance in enzyme binding .

Q. What experimental strategies resolve contradictions in reported synthetic yields or byproduct formation?

Discrepancies in yields (e.g., 50% vs. 65%) often stem from:

- Purification methods : Column chromatography vs. recrystallization (ethanol-water mixtures improve purity) .

- Side reactions : Hydrolysis of intermediates under acidic conditions can be mitigated by strict anhydrous protocols .

- Catalyst purity : Impure AlCl₃ may reduce cyclization efficiency; fresh batches or alternative Lewis acids (e.g., ZnCl₂) are recommended .

Q. How can computational methods (DFT, MD) predict the biological activity of this compound derivatives?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox activity. For example, a low bandgap (~3.5 eV) correlates with antimicrobial potency .

- Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., E. coli DNA gyrase), identifying key interactions like hydrogen bonding with the oxazole nitrogen .

Q. What are the stability challenges for this compound in aqueous formulations, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。